molecular formula C12H13BrO4 B8159048 Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate

Cat. No.: B8159048
M. Wt: 301.13 g/mol
InChI Key: HHOZFMKGGBUPLC-SNVBAGLBSA-N
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Description

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate (CAS: 2102409-95-8) is a brominated benzoate ester featuring a (3R)-tetrahydrofuran-3-yloxy substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₄ with a molecular weight of 301.14 g/mol . The compound’s stereochemistry (3R configuration) and the tetrahydrofuran (THF) ether linkage distinguish it from simpler alkyl benzoates.

Properties

IUPAC Name

methyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOZFMKGGBUPLC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate typically involves a multi-step process. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the tetrahydrofuran moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzoate and tetrahydrofuran moieties can be oxidized or reduced, leading to different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified to form different esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (3R)-Tetrahydrofuran-3-yloxy C₁₂H₁₃BrO₄ 301.14 Chiral THF ether; potential for stereoselective interactions
Methyl 3-bromo-5-(methoxymethyl)benzoate Methoxymethyl C₁₀H₁₁BrO₃ 259.10 Higher lipophilicity due to methoxymethyl group; used in Suzuki couplings
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Trifluoromethoxy + 2-Cl C₉H₅BrClF₃O₃ 338.49 Enhanced electronegativity; likely improved metabolic stability
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate Chlorocarbonyloxy C₉H₆BrClO₄ 293.50 Reactive chlorocarbonyl group; intermediate for amide synthesis

Key Observations :

  • Reactivity : The chlorocarbonyloxy analog is more reactive, serving as a precursor for further functionalization (e.g., nucleophilic acyl substitutions) .
  • Stereochemical Influence : The (3R)-THF group in the target compound introduces chirality, which may be critical for binding to enantioselective biological targets .

Comparison with Amino- and Sulfonamide-Modified Benzoates

Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)cyclohexyl]amino}benzoate (33)
  • Structure: Features a cyclohexylamino group at the 2-position and a bromine at the 5-position.
  • Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the target compound. Used in studies of cyclohexyl-derived pharmacophores .
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-...benzoic acid (6h)
  • Structure : Sulfonamide group replaces the ester, with additional chloro and hydroxy substituents.
  • The free carboxylic acid (vs. methyl ester) improves water solubility .

Key Observations :

  • Functional Group Impact : Ester groups (as in the target compound) are less polar than sulfonamides or carboxylic acids, affecting bioavailability and excretion profiles.
  • Synthetic Utility : Bromine at the 3-position is a common handle for cross-coupling reactions (e.g., Suzuki-Miyaura) across all analogs .

Physicochemical and Toxicological Considerations

  • Boiling Point/Solubility : While direct data for the target compound are unavailable, methyl benzoate derivatives generally exhibit boiling points between 200–300°C and moderate solubility in organic solvents. The THF ether group may improve solubility in ethers and alcohols compared to purely aromatic analogs .
  • Toxicity : Simple alkyl benzoates (e.g., methyl benzoate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). However, bromine and THF substituents in the target compound may alter metabolic pathways, necessitating further toxicological evaluation .

Biological Activity

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Compound Overview

Chemical Structure : this compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester. Its molecular formula is C12H13BrO4C_{12}H_{13}BrO_4 with a molecular weight of approximately 301.13 g/mol .

Synthesis : The synthesis typically involves multi-step processes including bromination followed by etherification. This complexity allows for the introduction of the tetrahydrofuran moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the tetrahydrofuran ring enhances its reactivity and binding affinity, leading to potential enzyme inhibition and receptor modulation.

Pharmacological Studies

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit carrageenan-induced paw edema in rats by approximately 45.77%, indicating significant anti-inflammatory activity comparable to established drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Active Group Biological Activity
This compoundTetrahydrofuranAnti-inflammatory; inhibits paw edema
Methyl 3-bromo-5-(trifluoromethyl)benzoateTrifluoromethyl groupAntimicrobial; moderate anti-inflammatory
Methyl 3-bromo-5-hydroxybenzoateHydroxyl groupAntioxidant; weak anti-inflammatory

This table illustrates that while this compound shows promising anti-inflammatory effects, other compounds exhibit different profiles depending on their functional groups.

Study on Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound against standard inflammatory models. The results indicated:

  • Inhibition Rate : 45.77% inhibition of edema.
  • Comparison with Diclofenac : The compound's efficacy was comparable to that of diclofenac, a commonly used non-steroidal anti-inflammatory drug (NSAID) .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to cyclooxygenase (COX) enzymes, suggesting a mechanism through which it exerts its anti-inflammatory effects. The binding affinity was significantly higher than that of several other tested compounds, highlighting its potential as a lead compound for further drug development .

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